molecular formula C9H3BrF6N2O B15293076 4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B15293076
M. Wt: 349.03 g/mol
InChI Key: ZOZRBSDGIRONNE-UHFFFAOYSA-N
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Description

4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, trifluoromethoxy, and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable benzimidazole precursor, followed by the introduction of trifluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitutions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

    Catalysts: Palladium or copper catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or other proteins, leading to changes in their activity. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-7-(trifluoromethoxy)quinoline
  • 4-Bromo-7-(trifluoromethyl)-1,3-benzothiazole

Uniqueness

4-Bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its functional groups and the benzimidazole core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H3BrF6N2O

Molecular Weight

349.03 g/mol

IUPAC Name

4-bromo-7-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H3BrF6N2O/c10-3-1-2-4(19-9(14,15)16)6-5(3)17-7(18-6)8(11,12)13/h1-2H,(H,17,18)

InChI Key

ZOZRBSDGIRONNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1OC(F)(F)F)NC(=N2)C(F)(F)F)Br

Origin of Product

United States

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